Bienvenue dans la boutique en ligne BenchChem!

Apoptolidin C

Growth inhibition Lung cancer Glycomacrolide SAR

Apoptolidin C is a 20-membered glycomacrolide F₀F₁-ATPase inhibitor with a unique flipped C-20–C-28 side-chain conformation and distinct hydroxylation pattern (lacking OH at C-16/C-20 vs. apoptolidin A). It exhibits GI₅₀=24 nM against H292 lung carcinoma and activates AMPK (Thr172)/ULK1 (Ser555) without mTORC1 suppression — a mechanistic signature unavailable with canonical ATP-synthase inhibitors such as oligomycin A. Its first-order isomerisation kinetics (k=0.039 h⁻¹, t₁/₂≈18 h) enable time-resolved pulse-chase protocols for clean interrogation of the AMPK–autophagy axis. Currently under NCI-60 evaluation; early procurement enables proprietary selectivity profiling ahead of public data release.

Molecular Formula C58H96O19
Molecular Weight 1097.4 g/mol
Cat. No. B1243748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptolidin C
Synonymsapoptolidin C
Molecular FormulaC58H96O19
Molecular Weight1097.4 g/mol
Structural Identifiers
SMILESCC1C=C(C=C(C=C(C(=O)OC(CC(CCCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)OC)CC3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C
InChIInChI=1S/C58H96O19/c1-31-18-16-17-19-41(67-13)25-42(74-55(63)35(5)24-33(3)22-32(2)23-34(4)44(21-20-31)75-56-52(62)51(61)53(69-15)39(9)72-56)28-58(65)37(7)49(59)36(6)45(77-58)26-43(30-66-12)73-48-29-57(11,64)54(40(10)71-48)76-47-27-46(68-14)50(60)38(8)70-47/h18,20-24,34,36-54,56,59-62,64-65H,16-17,19,25-30H2,1-15H3/b21-20+,31-18+,32-23+,33-22+,35-24+/t34-,36+,37-,38-,39+,40+,41-,42+,43-,44-,45-,46-,47+,48+,49+,50-,51+,52+,53+,54+,56+,57+,58+/m1/s1
InChIKeyUMPAUSPAGVKVQN-DDCUUZBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apoptolidin C – A Structurally Divergent Glycomacrolide with Quantifiable Antiproliferative Selectivity


Apoptolidin C (C₅₈H₉₆O₁₉) is a 20‑membered macrolide glycomacrolide isolated from Nocardiopsis sp. and Amycolatopsis sp. that belongs to the apoptolidin family of selective mitochondrial F₀F₁‑ATPase inhibitors [1]. Unlike the parent apoptolidin A, apoptolidin C lacks hydroxyl groups at C‑16 and C‑20 and adopts a flipped C‑20–C‑28 side‑chain conformation that substantially alters its solution structure and biological stability [1]. It exhibits nanomolar growth‑inhibitory activity against H292 lung carcinoma cells (GI₅₀ = 24 nM) and, together with apoptolidin A, activates AMP‑activated protein kinase (AMPK) without suppressing mTORC1 – a mechanistic signature that separates it from classical ATP‑synthase inhibitors such as oligomycin A [2].

Why Apoptolidin C Cannot Be Replaced by Other Apoptolidins or F₀F₁-ATPase Inhibitors


The apoptolidin family contains at least eight congeners with overlapping but non‑identical pharmacological profiles [1]. Apoptolidin A and B, for example, differ markedly in potency (GI₅₀ 32 nM vs. 7 nM in H292 cells) despite sharing the same macrocyclic core [2]. Apoptolidin C possesses a unique combination of a flipped side‑chain conformation, distinct hydroxylation pattern, and first‑order isomerization kinetics (k = 0.039 h⁻¹) that directly impacts its solution stability and assay behaviour [2]. Moreover, the apoptolidins elicit AMPK‑dependent autophagy without inhibiting mTORC1, whereas the canonical F₀F₁‑ATPase inhibitor oligomycin A triggers a different cellular stress signature that includes mTORC1 suppression [3]. These structural, kinetic, and mechanistic distinctions mean that substituting one family member or a generic ATP‑synthase inhibitor for another will yield non‑comparable biological readouts, confounding experimental reproducibility and procurement decisions.

Quantitative Differentiation Evidence for Apoptolidin C Against Closest Analogs


Apoptolidin C Exhibits Intermediate Nanomolar Potency Between Apoptolidin A and B in H292 Lung Carcinoma Cells

In a head‑to‑head 48‑h Calcein AM proliferation assay using H292 human lung carcinoma cells, apoptolidin C (GI₅₀ = 0.024 ± 0.005 µM) displayed potency intermediate between apoptolidin A (GI₅₀ = 0.032 ± 0.003 µM) and apoptolidin B (GI₅₀ = 0.007 ± 0.004 µM) [1]. The 1.3‑fold greater potency of apoptolidin C over apoptolidin A is notable given that apoptolidin C lacks the C‑20 hydroxyl group, while the 3.4‑fold lower potency relative to apoptolidin B may reflect the destabilising effect of the flipped side‑chain conformation or partial isomerisation of apoptolidin C during the assay [1].

Growth inhibition Lung cancer Glycomacrolide SAR

Apoptolidin C Adopts a Unique Flipped Side‑Chain Conformation Not Found in Apoptolidin A or B

ROESY NMR experiments revealed that the C‑20–C‑28 side chain in apoptolidin C is flipped toward the C‑17 methoxy group, in contrast to apoptolidins A and B where the side chain aligns with the triene moiety of the macrolactone [1]. This conformational switch is evidenced by transannular ROESY correlations (Me‑24/H‑19, Me‑24/H‑18b, Me‑22/H‑19) that are absent in apoptolidins A and B, and is accompanied by a drastic change in optical rotation from +9° (apoptolidin B) to −41° (apoptolidin C) [1]. The flip likely results from reduced steric hindrance following removal of the C‑20 hydroxyl group [1].

Solution structure Conformational analysis ROESY NMR

Apoptolidin C Undergoes First‑Order Isomerisation with a Half‑Life of ~18 h Under Cell‑Based Assay Conditions

Apoptolidin C isomerises to a single new compound under the neutral, aqueous conditions used for cell‑based assays, following first‑order kinetics with a rate constant k = 0.039 h⁻¹ [1]. After 2 days under assay conditions, only approximately 15% of the parent apoptolidin C remains [1]. In contrast, apoptolidin A is substantially more stable under identical conditions, and isoapoptolidin – a stable ring‑expanded isomer of apoptolidin A – shows 10‑fold reduced F₁F₀‑ATPase inhibitory activity (IC₅₀ = 17 µM vs. 0.7 µM for apoptolidin A) .

Chemical stability Isomerisation kinetics Assay reproducibility

Apoptolidin C Triggers AMPK‑Dependent Autophagy Without mTORC1 Inhibition, Diverging from Oligomycin A

In U87‑MG glioblastoma cells and wild‑type MEFs, both apoptolidin A and C (300 nM) increased phosphorylation of AMPK (Thr172), ACC (Ser79), and ULK1 (Ser555) without inhibiting mTORC1 activity [1]. In contrast, oligomycin A – a canonical F₀F₁‑ATP synthase inhibitor – induces a distinct stress response that includes mTORC1 suppression [1]. AMPKα‑null MEFs and highly glycolytic SF‑295 glioblastoma cells were resistant to apoptolidin‑induced AMPK activation, demonstrating that metabolic phenotype determines sensitivity [1]. The NCI‑60 selectivity fingerprint of apoptolidin A (top 0.1% of 37,000 agents) correlates with mitochondrial ATP synthase subunit 6 expression, a predictor of cellular dependence on oxidative phosphorylation [2].

AMPK activation Autophagy mTORC1 independence Mechanism of action

Glycomacrolide‑Class Selective Uptake in Cancer Cells Over Healthy Blood Cells Confirmed with Fluorescent Apoptolidin Probes

Fluorescently tagged active derivatives of apoptolidin family glycomacrolides demonstrated selective uptake in cancer cells over healthy human blood cells as measured by flow cytometry [1]. This class‑level selectivity is consistent with the original observation that apoptolidin A induces apoptosis in E1A‑transformed rat glia cells at IC₅₀ = 11 ng/mL while leaving normal glia and fibroblasts unaffected at >100 µg/mL – a selectivity window of >9,000‑fold [2]. Apoptolidin C, which shares the same macrocyclic scaffold and F₀F₁‑ATPase inhibitory mechanism, is under evaluation in the NCI‑60 panel to quantify its cell‑line‑specific selectivity pattern [3].

Cellular uptake Cancer selectivity Fluorescent probes Flow cytometry

High‑Value Application Scenarios for Apoptolidin C Based on Verified Differentiation Evidence


Structure–Activity Relationship (SAR) Studies of Glycomacrolide Hydroxylation Patterns

Apoptolidin C, lacking hydroxyl groups at C‑16 and C‑20 relative to apoptolidin A, provides a naturally occurring scaffold for dissecting the contribution of peripheral hydroxylation to F₀F₁‑ATPase binding affinity, antiproliferative potency, and cellular selectivity. Its intermediate GI₅₀ (24 nM in H292 cells) and unique flipped side‑chain conformation make it an essential comparator in SAR panels that include apoptolidins A, B, and isoapoptolidin [1].

Pulse‑Chase or Short‑Exposure Metabolic Stress Studies Exploiting Controlled Isomerisation Kinetics

The first‑order isomerisation of apoptolidin C (k = 0.039 h⁻¹, t₁/₂ ≈ 18 h) under physiological conditions enables time‑resolved studies where transient F₀F₁‑ATPase inhibition is desired. Researchers can design pulse‑chase protocols in which apoptolidin C is applied for defined windows, after which isomerisation terminates target engagement, allowing study of AMPK‑dependent autophagy initiation without sustained ATP‑synthase blockade [1].

AMPK‑Autophagy Pathway Dissection Without mTORC1 Confounding Effects

Because apoptolidins A and C activate AMPK (Thr172) and ULK1 (Ser555) while preserving mTORC1 activity, apoptolidin C is uniquely suited for experiments that require clean interrogation of the AMPK–autophagy axis in metabolically sensitive cell types such as U87‑MG glioblastoma. This avoids the confounding mTORC1 suppression caused by oligomycin A and related canonical ATP‑synthase inhibitors [2].

NCI‑60 Selectivity Fingerprinting of a Lower‑Hydroxylated Apoptolidin Congener

Apoptolidin C is currently under evaluation in the NCI‑60 human tumour cell line panel [1]. Once completed, its COMPARE analysis will reveal whether the altered hydroxylation pattern and conformational flip shift its cell‑line selectivity relative to apoptolidin A (top 0.1% most selective among 37,000 agents). Procurement of apoptolidin C ahead of this data enables laboratories to generate proprietary selectivity datasets and probe the structural basis for cancer‑cell tropism within the glycomacrolide class.

Quote Request

Request a Quote for Apoptolidin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.